Cas no 864784-22-5 (2-PROPEN-1-ONE, 1,3-BIS(4-ETHYLPHENYL)-, (2E)-)

2-PROPEN-1-ONE, 1,3-BIS(4-ETHYLPHENYL)-, (2E)- 化学的及び物理的性質
名前と識別子
-
- 2-PROPEN-1-ONE, 1,3-BIS(4-ETHYLPHENYL)-, (2E)-
- (2E)-1,3-bis(4-ethylphenyl)prop-2-en-1-one
- 864784-22-5
- MFCD11926255
- SCHEMBL11994844
- (E)-1,3-bis(4-ethylphenyl)prop-2-en-1-one
- AKOS040768488
-
- インチ: InChI=1S/C19H20O/c1-3-15-5-7-17(8-6-15)11-14-19(20)18-12-9-16(4-2)10-13-18/h5-14H,3-4H2,1-2H3/b14-11+
- InChIKey: ZSPWSEAXGWIJAI-SDNWHVSQSA-N
計算された属性
- せいみつぶんしりょう: 264.151
- どういたいしつりょう: 264.151
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 20
- 回転可能化学結合数: 5
- 複雑さ: 315
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.7
- トポロジー分子極性表面積: 17.1A^2
2-PROPEN-1-ONE, 1,3-BIS(4-ETHYLPHENYL)-, (2E)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AJ25135-50g |
(2E)-1,3-bis(4-ethylphenyl)prop-2-en-1-one |
864784-22-5 | 95+% | 50g |
$2855.00 | 2024-04-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1193903-10g |
(2E)-1,3-Bis(4-ethylphenyl)prop-2-en-1-one |
864784-22-5 | 98% | 10g |
¥10040.00 | 2024-04-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1193903-2g |
(2E)-1,3-Bis(4-ethylphenyl)prop-2-en-1-one |
864784-22-5 | 98% | 2g |
¥6091.00 | 2024-04-28 | |
A2B Chem LLC | AJ25135-25g |
(2E)-1,3-bis(4-ethylphenyl)prop-2-en-1-one |
864784-22-5 | 95+% | 25g |
$1944.00 | 2024-04-19 | |
A2B Chem LLC | AJ25135-100g |
(2E)-1,3-bis(4-ethylphenyl)prop-2-en-1-one |
864784-22-5 | 95+% | 100g |
$4037.00 | 2024-04-19 | |
A2B Chem LLC | AJ25135-10g |
(2E)-1,3-bis(4-ethylphenyl)prop-2-en-1-one |
864784-22-5 | 95+% | 10g |
$1337.00 | 2024-04-19 | |
A2B Chem LLC | AJ25135-1g |
(2E)-1,3-bis(4-ethylphenyl)prop-2-en-1-one |
864784-22-5 | 95+% | 1g |
$628.00 | 2024-04-19 | |
A2B Chem LLC | AJ25135-5g |
(2E)-1,3-bis(4-ethylphenyl)prop-2-en-1-one |
864784-22-5 | 95+% | 5g |
$1134.00 | 2024-04-19 | |
A2B Chem LLC | AJ25135-2g |
(2E)-1,3-bis(4-ethylphenyl)prop-2-en-1-one |
864784-22-5 | 95+% | 2g |
$830.00 | 2024-04-19 |
2-PROPEN-1-ONE, 1,3-BIS(4-ETHYLPHENYL)-, (2E)- 関連文献
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
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Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
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Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
2-PROPEN-1-ONE, 1,3-BIS(4-ETHYLPHENYL)-, (2E)-に関する追加情報
2-PROPEN-1-ONE, 1,3-BIS(4-ETHYLPHENYL)-, (2E)-: A Comprehensive Overview
The compound with CAS No. 864784-22-5, commonly referred to as 2-propen-1-one, 1,3-bis(4-ethylphenyl)-(2E)-, is a highly specialized organic compound with significant applications in various fields. This compound is a derivative of propenone, a class of compounds known for their versatility in chemical synthesis. The (2E)- configuration indicates the geometric isomerism of the molecule, where the double bond between carbons 1 and 2 adopts an *E* (trans) conformation. This structural feature plays a crucial role in determining the compound's chemical reactivity and physical properties.
Recent studies have highlighted the importance of 2-propen-1-one derivatives in the development of advanced materials and pharmaceuticals. The presence of two 4-ethylphenyl groups attached to the propenone backbone introduces steric and electronic effects that enhance the molecule's stability and reactivity. These properties make it an ideal candidate for use in polymerization reactions, where it can serve as a monomer or initiator. Furthermore, its ability to undergo various types of cycloaddition reactions has opened new avenues for the synthesis of complex organic frameworks.
In terms of synthesis, 2-propen-1-one, 1,3-bis(4-ethylphenyl)-(2E)- can be prepared through a variety of methods, including oxidative coupling and enolate alkylation. One of the most efficient routes involves the use of transition metal catalysts to facilitate the coupling of aryl groups with propenone precursors. This approach not only ensures high yields but also allows for precise control over the stereochemistry of the product. Recent advancements in catalytic systems have further improved the selectivity and scalability of these reactions.
The physical properties of this compound are equally noteworthy. Its melting point and boiling point are consistent with those of similar aromatic ketones, making it suitable for use in both liquid and solid-state applications. The compound's solubility in common organic solvents facilitates its handling and processing in laboratory settings. Additionally, its UV-vis absorption characteristics make it a potential candidate for use in optoelectronic materials.
From an applications perspective, 2-propen-1-one derivatives have found significant use in the pharmaceutical industry as intermediates in drug synthesis. For instance, they can serve as building blocks for constructing bioactive molecules with complex architectures. Recent research has also explored their potential as ligands in metalloenzyme mimicry, where they can facilitate catalytic transformations under mild conditions.
In conclusion, CAS No. 864784-22-5, or 2-propen-1-one, 1,3-bis(4-ethylphenyl)-(2E)-, represents a versatile and valuable compound with a wide range of applications across multiple disciplines. Its unique structural features and reactivity make it an indispensable tool in modern organic synthesis. As research continues to uncover new possibilities for this compound, its role in advancing scientific and industrial endeavors is expected to grow significantly.
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